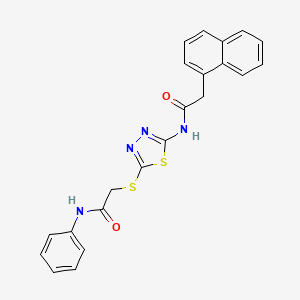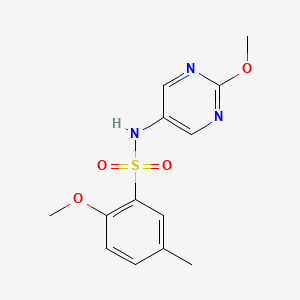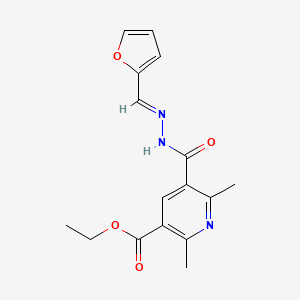![molecular formula C18H14N2O2S B2714853 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 2097883-07-1](/img/structure/B2714853.png)
2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Molecular Structure Analysis
The molecular structure of thioxopyrimidines can be investigated using computational tools . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods . Quantum and chemical parameters can be calculated and the molecular electrostatic surface potential (MEP) can be studied, which predicts the highly electronic sites around the compounds .
Chemical Reactions Analysis
The reaction mechanisms for the synthesis of thioxopyrimidines often involve nucleophilic addition and subsequent cyclization into the 2-thioxopyrimidine moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of thioxopyrimidines can be predicted using computational tools . Some molecular properties that can be computed include ionization energy, electron affinity, energy gap, hardness, electronegativity, electrophilicity index, static dipole moment, and average linear polarizability .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Pyrimidine-2(1H)-thiones have demonstrated anti-inflammatory potential. In a study, compounds derived from this class were evaluated for their in vivo anti-inflammatory activity. Notably, compounds ETT and DMT exhibited good activity comparable to standard anti-inflammatory agents .
Antioxidant Activity
Many pyrimidine-2(1H)-thiones exhibit antioxidant properties. These compounds were tested using standard free radical scavenging assays (DPPH, Nitric oxide radicals). The results revealed significant antioxidant activity for most pyrimidine-2(1H)-thiones, while pyrimidine-2(1H)-ones derivatives did not show any activity .
Anti-Cancer Potential
In vitro anti-cancer activity was assessed using MTT assays. Among the synthesized compounds, CLU and ETU showed significant activity against HeLa and HepG2 cell lines, respectively. These findings highlight the potential of pyrimidine-2(1H)-thiones as anti-cancer agents .
Anti-Biofilm Activity
A novel class of 4-methoxybenzofuran-5-oyl conjugated 3,4-dihydropyrimidin-2(1H)-thione derivatives demonstrated excellent anti-biofilm activity against K. planticola. Compound 4f exhibited an IC50 value of 3.6 μg/mL, equivalent to the standard drug ciprofloxacin .
Medicinal Chemistry Applications
Pyrimidine derivatives play a vital role in medicinal chemistry. Their hydroxyl group-containing structures are relevant in drug design. Additionally, pyrimidines are present in vitamins (e.g., B2) and coenzymes, emphasizing their biological significance .
Synthetic Chemistry
The synthesis of substituted pyrimidines, including pyrimidine-2(1H)-thiones, is an essential area of synthetic chemistry. Researchers have developed efficient methods to access these compounds, contributing to drug discovery and development .
Direcciones Futuras
The potential of thioxopyrimidines is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Mecanismo De Acción
Target of Action
For instance, some pyrimidine derivatives are known to inhibit D-Dopachrome Tautomerase, a key enzyme in certain cancers .
Mode of Action
Pyrimidine derivatives often interact with their targets by binding to active sites, thereby interfering with the biological activity of the target .
Biochemical Pathways
Without specific information on “2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione”, it’s hard to say which biochemical pathways it affects. Some pyrimidine derivatives have been found to affect the mitogen-activated protein kinase (mapk) pathway .
Pharmacokinetics
Pyrimidine derivatives can have varied pharmacokinetic properties depending on their specific structures .
Result of Action
Some pyrimidine derivatives have been found to have antitumor, antiviral, anti-inflammatory, analgesic, anti-Alzheimer, and antioxidant properties .
Propiedades
IUPAC Name |
2-(2-hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-10-6-7-15-11(8-10)9-13-17(22-15)19-16(20-18(13)23)12-4-2-3-5-14(12)21/h2-8,13,16-17,19,21H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHUBGUIMXUTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3C(C2)C(=S)NC(N3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156590521 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714782.png)


![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)


![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)